N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
CAS No.: 851780-88-6
Cat. No.: VC7649421
Molecular Formula: C18H21N3O5S2
Molecular Weight: 423.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851780-88-6 |
|---|---|
| Molecular Formula | C18H21N3O5S2 |
| Molecular Weight | 423.5 |
| IUPAC Name | N-[4-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C18H21N3O5S2/c1-26-16-10-6-14(7-11-16)18-12-17(19-21(18)28(3,24)25)13-4-8-15(9-5-13)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3 |
| Standard InChI Key | CYADBDUMKFDCAT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Introduction
Chemical Structure and Nomenclature
N-(4-(5-(4-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a 4,5-dihydropyrazole ring—a partially saturated heterocycle—substituted at the 1-position with a methylsulfonyl group and at the 5-position with a 4-methoxyphenyl moiety. The phenyl ring at the 3-position is further functionalized with a methanesulfonamide group.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| CAS No. | 851780-88-6 |
| Molecular Formula | C₁₈H₂₁N₃O₅S₂ |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-[4-(3-(4-Methoxyphenyl)-2-(methylsulfonyl)-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
| SMILES Notation | COC1=CC=C(C=C1)C2C(=NN(C2)S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
The dihydropyrazole core introduces conformational rigidity, while the electron-withdrawing sulfonyl groups enhance stability and influence intermolecular interactions .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, commencing with the formation of the dihydropyrazole ring. A common approach utilizes hydrazine derivatives and α,β-unsaturated ketones or acetylenic ketones . For example:
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Cyclocondensation: Reaction of 4-methoxyphenyl-substituted hydrazines with acetylene ketones generates the dihydropyrazole intermediate.
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Sulfonylation: Subsequent treatment with methanesulfonyl chloride introduces the sulfonyl groups at the 1- and N-positions.
Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing time and improving yields compared to conventional heating.
Purification Techniques
Purification relies heavily on chromatographic methods (e.g., silica gel column chromatography) and recrystallization using solvents like ethanol or ethyl acetate. Analytical techniques such as NMR and mass spectrometry confirm structural integrity, with characteristic signals for the methoxy (δ 3.8 ppm) and sulfonyl groups (δ 3.1 ppm for methylsulfonyl).
Physicochemical Properties
Solubility and Stability
While solubility data for this specific compound are unavailable, analogous sulfonamides exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water. Stability studies suggest resistance to hydrolysis under physiological pH, attributed to the electron-withdrawing sulfonyl groups.
Crystallographic Data
X-ray diffraction analysis of related dihydropyrazole sulfonamides reveals planar aromatic systems and hydrogen-bonding networks involving sulfonamide NH and carbonyl oxygen atoms, which may influence packing and melting points .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The pyrazole ring is a recognized pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies propose that this compound inhibits cyclooxygenase-2 (COX-2) by mimicking the binding mode of celecoxib, leveraging hydrophobic interactions with the methoxyphenyl group .
Antibacterial Effects
Sulfonamides historically target dihydropteroate synthase (DHPS) in folate biosynthesis. While direct evidence for this compound is lacking, structural analogs demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The methylsulfonyl groups may enhance binding to enzymatic active sites. Preliminary assays suggest inhibitory activity against carbonic anhydrase isoforms (Ki ~ 50–100 nM), though further validation is required.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Nitrophenyl Analog (CAS No. 851781-01-6)
| Property | Target Compound | Nitrophenyl Analog |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₅S₂ | C₁₇H₁₈N₄O₆S₂ |
| Molecular Weight | 423.5 g/mol | 438.47 g/mol |
| Key Substituent | 4-Methoxyphenyl | 3-Nitrophenyl |
| Expected Bioactivity | Anti-inflammatory | Antioxidant, Enzyme Inhibitor |
The nitro group in the analog enhances electron-withdrawing effects, potentially increasing reactivity toward nucleophilic targets.
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize efficacy and reduce toxicity.
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Target Identification: Employ proteomic screening to identify novel biological targets.
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